molecular formula C14H13NO2S B395191 2-hydroxy-N-[2-(methylthio)phenyl]benzamide CAS No. 447413-03-8

2-hydroxy-N-[2-(methylthio)phenyl]benzamide

Cat. No. B395191
M. Wt: 259.33g/mol
InChI Key: INSDMQXGDRYKEM-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(methylthio)phenyl]benzamide is a chemical compound with the molecular formula C14H13NO2S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-hydroxy-N-[2-(methylthio)phenyl]benzamide is represented by the linear formula C14H13NO2S . The molecular weight of the compound is 259.33g/mol.

Scientific Research Applications

Pharmacological Properties of Similar Compounds

Chemical compounds bearing hydroxy, benzamide, and methylthio groups have been widely investigated for their diverse pharmacological activities. For example, benzamide derivatives are recognized for their role in histone deacetylase (HDAC) inhibition, a promising target in cancer therapy. HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and the benzamides MS-275 and CI-994, have entered clinical trials, demonstrating the benzamide scaffold's importance in developing targeted anticancer agents (Marks et al., 2004).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide, a compound sharing a benzamide moiety, showcases the adaptability of benzamide derivatives in supramolecular chemistry. Its ability to self-assemble into one-dimensional, nanometer-sized structures due to H-bonding illustrates the potential for creating novel nanomaterials and biomaterials, highlighting the versatility of benzamide-based compounds in material science and engineering (Cantekin et al., 2012).

Biological Activity and Drug Design

Compounds with hydroxy and methylthio groups often exhibit significant biological activity, leading to their investigation for potential therapeutic applications. The structural modification of these compounds can result in enhanced biological activity, making them valuable in drug discovery and development processes. For instance, modifications in the hydroxycinnamic acids (HCAs) structure, including the introduction of methylthio groups, have been studied for their antioxidant properties, demonstrating the impact of structural alterations on biological activity (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

2-hydroxy-N-(2-methylsulfanylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-13-9-5-3-7-11(13)15-14(17)10-6-2-4-8-12(10)16/h2-9,16H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSDMQXGDRYKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[2-(methylthio)phenyl]benzamide

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